4,8-Dichloro-6-fluoro-2-methylquinazoline
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Overview
Description
4,8-Dichloro-6-fluoro-2-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2FN2. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-6-fluoro-2-methylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloro-5-fluorobenzonitrile with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloro-6-fluoro-2-methylquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinones or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines with different functional groups.
Oxidation Reactions: Products include quinazolinones.
Reduction Reactions: Products include dihydroquinazolines.
Scientific Research Applications
4,8-Dichloro-6-fluoro-2-methylquinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-6-fluoro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylquinazoline
- 6-Fluoro-2-methylquinazoline
- 4,8-Dichloroquinazoline
Uniqueness
4,8-Dichloro-6-fluoro-2-methylquinazoline is unique due to the presence of both chlorine and fluorine atoms at specific positions on the quinazoline ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C9H5Cl2FN2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
4,8-dichloro-6-fluoro-2-methylquinazoline |
InChI |
InChI=1S/C9H5Cl2FN2/c1-4-13-8-6(9(11)14-4)2-5(12)3-7(8)10/h2-3H,1H3 |
InChI Key |
PBHVUKCKVRCUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)F)C(=N1)Cl |
Origin of Product |
United States |
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